IRL-2500

Descripción general

Descripción

IRL-2500 es un potente antagonista de los receptores de endotelina, que se dirige específicamente a los receptores de endotelina A y endotelina B. Se ha demostrado que tiene valores de IC50 de 1,3 nanomolar para los receptores de endotelina B y 94 nanomolar para los receptores de endotelina A . Este compuesto se utiliza principalmente en la investigación científica para estudiar la vía de señalización de la endotelina, que desempeña un papel crucial en la regulación del tono vascular, la inflamación y la proliferación celular .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de IRL-2500 implica múltiples pasos, incluida la formación de enlaces peptídicos y la incorporación de grupos funcionales específicos. Los pasos clave en la síntesis incluyen:

Formación del grupo bifenilo: Esto implica el acoplamiento de dos anillos de fenilo a través de un enlace adecuado.

Incorporación del grupo dimetilbenzoílo:

Formación de enlaces peptídicos: El paso final implica la formación de enlaces peptídicos entre los aminoácidos para formar la estructura completa de this compound

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza. El uso de sintetizadores de péptidos automatizados y técnicas de purificación de cromatografía líquida de alto rendimiento (HPLC) son comunes en entornos industriales .

Análisis De Reacciones Químicas

Tipos de reacciones

IRL-2500 se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden llevarse a cabo para modificar los grupos funcionales presentes en this compound.

Sustitución: Las reacciones de sustitución pueden usarse para reemplazar grupos funcionales específicos con otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Se pueden usar varios nucleófilos y electrófilos para reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir productos desoxigenados .

Aplicaciones Científicas De Investigación

Chemical and Pharmacological Profile

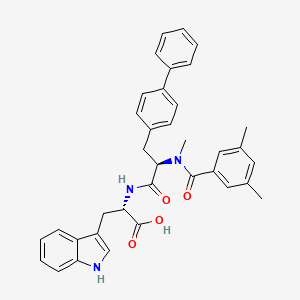

IRL-2500 is chemically characterized as N-(3,5-dimethylbenzoyl)-N-methyl-(D)-(4-phenylphenyl)-alany l-L-tryptophan. It exhibits high selectivity for the endothelin B receptor, with an IC50 value of approximately 1.3 nM, making it a potent inhibitor compared to other antagonists like bosentan (IC50 ~94 nM for the endothelin A receptor) . The compound's structure includes distinct groups that facilitate its binding to the receptor, thus inhibiting receptor-mediated responses effectively.

Cardiovascular Research

This compound has been extensively studied for its effects on vascular tone and blood pressure regulation. In various animal models, including rats, it has demonstrated the ability to inhibit contractions induced by sarafotoxin S6c and modulate renal vascular resistance . Notably, administration of this compound resulted in significant reductions in mean arterial pressure in hypertensive models, indicating its potential utility in treating hypertension .

Mechanistic Studies on Endothelin Receptors

Recent studies have utilized this compound to elucidate the structural and functional dynamics of the endothelin B receptor. The crystal structure of the receptor in complex with this compound revealed its unique binding mode, which stabilizes the inactive conformation of the receptor, functioning as an inverse agonist . This insight is crucial for designing new therapeutic agents targeting G protein-coupled receptors (GPCRs).

Potential in Treating Endothelin Dysregulation Disorders

Given its selective inhibition of the endothelin B receptor, this compound is being investigated for potential therapeutic applications in conditions such as heart failure and pulmonary hypertension. By modulating excessive vasoconstriction associated with these disorders, this compound may offer a novel approach to treatment .

Case Studies and Experimental Findings

Comparative Analysis with Other Antagonists

This compound's selectivity and potency can be contrasted with other known endothelin receptor antagonists:

| Compound | Selectivity | IC50 (ETB) | IC50 (ETA) | Mechanism |

|---|---|---|---|---|

| This compound | High | 1.3 nM | 94 nM | Competitive inhibition |

| Bosentan | Moderate | ~10 nM | ~10 nM | Non-selective |

| A-192621 | Moderate | ~5 nM | ~20 nM | Competitive inhibition |

Mecanismo De Acción

IRL-2500 ejerce sus efectos antagonizando los receptores de endotelina, específicamente los receptores de endotelina A y endotelina B. Al unirse a estos receptores, this compound inhibe la acción de los péptidos de endotelina, que son potentes vasoconstrictores. Esto lleva a una disminución de la presión arterial y la resistencia vascular . Los objetivos moleculares de this compound incluyen los receptores de endotelina, y las vías involucradas están principalmente relacionadas con la regulación del tono vascular y la inflamación .

Comparación Con Compuestos Similares

Compuestos similares

Macitentan: Otro antagonista del receptor de endotelina utilizado en el tratamiento de la hipertensión arterial pulmonar.

Sparsentan: Un antagonista dual del receptor de endotelina A y angiotensina II.

Sitaxsentan: Un antagonista selectivo del receptor de endotelina A

Singularidad

IRL-2500 es único en su alta selectividad para los receptores de endotelina B, con un valor de IC50 de 1,3 nanomolar, en comparación con 94 nanomolar para los receptores de endotelina A. Esta selectividad lo convierte en una herramienta valiosa para estudiar los roles específicos de los receptores de endotelina B en varios procesos fisiológicos y patológicos .

Actividad Biológica

IRL-2500 is a synthetic peptide that has garnered attention for its biological activities, particularly as an endothelin receptor antagonist. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Overview of this compound

This compound is characterized as a potent and selective antagonist of the endothelin B (ETB) receptor. Its chemical structure includes a biphenyl group, which enhances its binding affinity and selectivity towards ETB receptors compared to ETA receptors. The IC50 values indicate a strong potency with 1.3 nM for ETB and 94 nM for ETA receptors, demonstrating over 100-fold selectivity for ETB .

This compound functions by inhibiting the action of endothelin-1 (ET-1), a potent vasoconstrictor involved in various physiological processes including blood pressure regulation. The binding of this compound to the ETB receptor prevents the activation of downstream signaling pathways that lead to vasoconstriction and increased vascular resistance .

Binding Interactions

The interactions between this compound and the ETB receptor have been elucidated through structural studies. The crystal structure reveals that the biphenyl group penetrates the transmembrane core, stabilizing the inactive conformation of the receptor, thereby acting as an inverse agonist . This stabilization is crucial for its efficacy in reducing basal receptor activity.

Biological Effects

In Vitro Studies:

- Endothelin Receptor Binding: this compound effectively inhibits the binding of ET-1 to ETB receptors in vitro, showcasing its potential therapeutic applications in conditions characterized by excessive endothelin activity .

- Vasodilatory Responses: Studies have shown that this compound can attenuate contractions induced by sarafotoxin S6c in various animal models, indicating its role in modulating vascular responses .

In Vivo Studies:

- Blood Pressure Regulation: In anesthetized rat models, administration of this compound resulted in significant inhibition of endothelin-induced decreases in mean arterial pressure (MAP) and renal vascular resistance (RVR) . This suggests potential applications in managing hypertension and related cardiovascular conditions.

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Hypertension Management: A study involving conscious rats demonstrated that pretreatment with this compound significantly reduced the vasodepressor response to ET-1, suggesting its utility in treating hypertensive crises .

- Neuroprotective Effects: Research indicates that this compound may have protective effects against brain edema, further supporting its potential therapeutic roles beyond cardiovascular applications .

Data Summary

The following table summarizes key pharmacological properties and biological activities associated with this compound:

| Property | Value |

|---|---|

| Selectivity (IC50) | ETB: 1.3 nM; ETA: 94 nM |

| Vasodilatory Effect | Significant attenuation of contraction |

| Hemolytic Activity | Induces hemolysis at high concentrations |

| Aqueous Solubility | Relatively low |

Propiedades

IUPAC Name |

(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H35N3O4/c1-23-17-24(2)19-28(18-23)35(41)39(3)33(20-25-13-15-27(16-14-25)26-9-5-4-6-10-26)34(40)38-32(36(42)43)21-29-22-37-31-12-8-7-11-30(29)31/h4-19,22,32-33,37H,20-21H2,1-3H3,(H,38,40)(H,42,43)/t32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDORQWMYRRLQV-JHOUSYSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C)C(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C(=O)N(C)[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H35N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415511 | |

| Record name | IRL-2500 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169545-27-1 | |

| Record name | IRL-2500 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of IRL 2500 and how does it interact with this target?

A1: IRL 2500 acts as a potent and selective antagonist of the endothelin ETB receptor. [, ] It binds to the ETB receptor, effectively blocking the binding of endothelin-1 (ET-1) and other agonists, thus inhibiting the activation of downstream signaling pathways. [, ]

Q2: What are the downstream effects of IRL 2500 binding to the ETB receptor?

A2: IRL 2500 binding to the ETB receptor inhibits various physiological responses mediated by ETB activation, such as vasoconstriction. [] While ET-1 is known to induce both transient depressor and sustained pressor responses, IRL 2500 selectively inhibits the sustained pressor effects mediated by ETB receptors. [] This suggests a vasodilatory role of ETB receptors, which is unmasked by IRL 2500. [] Furthermore, IRL 2500 attenuates brain edema formation and disrupts the blood-brain barrier in a mouse cold injury model, likely by interfering with ETB-mediated inflammatory responses and vascular permeability. [, ]

Q3: Does IRL 2500 interact with other endothelin receptors?

A3: While IRL 2500 exhibits high selectivity for the ETB receptor, it displays weak affinity for the ETA receptor at higher concentrations. [, , ] Studies using selective antagonists for ETA and ETB receptors indicate a complex interplay between these two subtypes in mediating the physiological effects of ET-1. [, ]

Q4: Are there differences in IRL 2500 binding affinity across species?

A4: Yes, variations in IRL 2500's binding affinity for ETB receptors have been observed across different species. For instance, the affinity of ETB receptors for IRL 2500 is significantly higher in human left ventricle compared to rat left ventricle. [] These interspecies differences highlight the importance of considering the species used in preclinical studies when interpreting the pharmacological effects of IRL 2500.

Q5: What is the role of IRL 2500 in studying endothelin-mediated glutamate release?

A6: IRL 2500 has proven valuable in dissecting the role of ETB receptors in endothelin-mediated glutamate release from astrocytes. Studies using IRL 2500 demonstrate that both ETA and ETB receptors contribute to this process, with ETB playing a significant role. [] This highlights the potential of ETB antagonists like IRL 2500 in mitigating glutamate excitotoxicity, a major contributor to neuronal death in conditions like ischemia.

Q6: Can IRL 2500 affect the production or secretion of other vasoactive substances?

A7: Research suggests that IRL 2500 might indirectly influence the production and secretion of other vasoactive factors. For example, studies indicate that ETB receptor stimulation can increase adrenomedullin secretion from canine aortic endothelial cells, and this effect is blocked by IRL 2500. [] This finding suggests a potential interplay between ETB receptor activity and the adrenomedullin system, highlighting the complex interplay between various vasoactive pathways.

Q7: Does IRL 2500 hold promise as a therapeutic agent?

A8: While IRL 2500 has demonstrated promising results in preclinical studies, especially in models of brain edema and cold injury, further research is needed to fully assess its therapeutic potential in humans. [, ] Investigating its long-term effects, safety profile, and efficacy in clinical trials will be crucial in determining its suitability as a therapeutic agent.

Q8: What are the limitations of current research on IRL 2500?

A9: Current research on IRL 2500 primarily focuses on preclinical models, with limited data from human studies. [, , ] Therefore, further investigations, including clinical trials, are crucial to confirm its safety and efficacy in humans. Additionally, exploring potential long-term effects and understanding the full spectrum of IRL 2500's interactions with other physiological systems will be critical for its translation into a viable therapeutic option.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.